molecular formula C8H7BrN2O4 B1613604 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid CAS No. 34545-22-7

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid

Cat. No. B1613604
CAS RN: 34545-22-7
M. Wt: 275.06 g/mol
InChI Key: CRPYUZZMNOFUMO-UHFFFAOYSA-N
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Description

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid, or 2-NAMB, is an organic compound with a wide range of applications in scientific research. It is synthesized from bromobenzene, nitrobenzene, and formaldehyde, and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-NAMB is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of enzyme kinetics and the inhibition of enzymes. It is also used in the study of the metabolism of drugs, as well as in the study of signal transduction pathways. Additionally, it has been used in the study of the inhibition of bacterial growth and the inhibition of cancer cells.

Mechanism of Action

2-NAMB acts as an inhibitor of various enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It also inhibits the growth of bacteria by blocking the formation of the bacterial cell wall. Additionally, it has been shown to inhibit the growth of cancer cells by blocking the formation of new blood vessels.
Biochemical and Physiological Effects
2-NAMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. Additionally, it has been shown to inhibit the growth of bacteria by blocking the formation of the bacterial cell wall. It has also been shown to inhibit the growth of cancer cells by blocking the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

2-NAMB has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it has been shown to be a potent inhibitor of enzymes, bacteria, and cancer cells, making it useful for a variety of research applications. However, it has also been shown to be unstable in the presence of light and heat, making it difficult to store and use in experiments.

Future Directions

There are several potential future directions for research involving 2-NAMB. One potential direction is to explore its potential in the development of new pharmaceuticals and other organic compounds. Additionally, further research could be done to explore its potential as an inhibitor of enzymes, bacteria, and cancer cells. Additionally, further research could be done to explore its potential as an inhibitor of signal transduction pathways. Finally, research could be done to explore the potential of 2-NAMB as an inhibitor of inflammation.

properties

IUPAC Name

3-amino-5-bromo-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-3-5(9)2-4(8(12)13)7(6(3)10)11(14)15/h2H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPYUZZMNOFUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1N)[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628626
Record name 3-Amino-5-bromo-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34545-22-7
Record name 3-Amino-5-bromo-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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